molecular formula C21H22N2O4S B298338 5-(4-Hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

5-(4-Hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

Cat. No. B298338
M. Wt: 398.5 g/mol
InChI Key: GYXVNZKQAMKVOK-SBRLEDFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one, also known as HMBP, is a thiazolidinone derivative that has gained attention due to its potential therapeutic applications. It is a synthetic compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

The mechanism of action of 5-(4-Hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is not fully understood, but studies have shown that it works by inhibiting the activity of various enzymes and signaling pathways involved in inflammation and oxidative stress. It has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects
5-(4-Hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increase the production of anti-inflammatory cytokines, such as interleukin-10. Studies have also shown that 5-(4-Hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one can reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(4-Hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one in lab experiments is its ability to exhibit multiple therapeutic properties, making it a potential candidate for the treatment of various diseases. Another advantage is its synthetic nature, which allows for easy and reproducible synthesis. One limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 5-(4-Hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one. One direction is to further elucidate its mechanism of action, which would allow for the optimization of its therapeutic potential. Another direction is to study its potential use in combination with other therapeutics for the treatment of various diseases. Additionally, more studies are needed to determine its safety and efficacy in animal models and clinical trials.
Conclusion
In conclusion, 5-(4-Hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is a synthetic thiazolidinone derivative that has gained attention for its potential therapeutic applications. It has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research. While there is still much to be learned about 5-(4-Hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one, its potential as a therapeutic agent warrants further investigation.

Synthesis Methods

The synthesis of 5-(4-Hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been achieved through various methods, including the reaction of 4-hydroxy-3-methoxybenzaldehyde with 4-methoxyaniline and 3-propylthiocarbamide in the presence of acetic acid and glacial acetic acid. Another method involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 4-methoxyaniline and 3-propylthiocarbamide in the presence of p-toluenesulfonic acid and ethanol. Both methods have been successful in synthesizing 5-(4-Hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one with high yields.

Scientific Research Applications

5-(4-Hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Studies have also shown that 5-(4-Hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has the potential to be used in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to protect neurons from oxidative stress and inflammation.

properties

Product Name

5-(4-Hydroxy-3-methoxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

Molecular Formula

C21H22N2O4S

Molecular Weight

398.5 g/mol

IUPAC Name

(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-(4-methoxyphenyl)imino-3-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H22N2O4S/c1-4-11-23-20(25)19(13-14-5-10-17(24)18(12-14)27-3)28-21(23)22-15-6-8-16(26-2)9-7-15/h5-10,12-13,24H,4,11H2,1-3H3/b19-13-,22-21?

InChI Key

GYXVNZKQAMKVOK-SBRLEDFTSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC(=C(C=C2)O)OC)/SC1=NC3=CC=C(C=C3)OC

SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2)O)OC)SC1=NC3=CC=C(C=C3)OC

Canonical SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2)O)OC)SC1=NC3=CC=C(C=C3)OC

Origin of Product

United States

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